Spacer Arm Length Comparison: Biotin-C2-maleimide Offers the Most Compact Reach Among Common Maleimide Biotinylation Reagents
The spacer arm length of Biotin-C2-maleimide is structurally defined by its ethyl linker (~10–12 Å), representing the shortest commercially available biotin-maleimide spacer. This contrasts with Biotin-PEG2-Mal (29.1 Å) and BMCC-Biotin (32.6 Å), which provide 2.9x and 3.2x greater reach, respectively . Shorter spacers minimize steric hindrance for streptavidin binding at constrained sites, as demonstrated by Leary et al. (1983), who reported a 4-fold increase in DNA probe detectability when extending a spacer from 4 to 11 atoms, an effect that plateaus and can invert for tightly packed epitopes [1].
| Evidence Dimension | Spacer arm length (Å) |
|---|---|
| Target Compound Data | ~10–12 Å (C2 ethyl linker, calculated from molecular structure) |
| Comparator Or Baseline | Biotin-PEG2-Maleimide: 29.1 Å; Biotin-BMCC: 32.6 Å; Biotin-PEG11-Maleimide: 59.1 Å |
| Quantified Difference | Target compound is 2.4–4.9x shorter than comparators |
| Conditions | Molecular structure models; vendor technical specifications ; DNA probe hybridization assay for class-level inference [1] |
Why This Matters
The shortest spacer arm enables site-specific labeling of sterically hindered cysteines where larger linkers fail, directly impacting experimental design for epitope mapping and structural biology.
- [1] Leary et al. (1983), as cited in Hermanson G. Bioconjugate Techniques, 2nd Edition, p. 991. Increasing spacer arm length from 4 to 11 atoms increases DNA probe detectability ~4-fold. View Source
